molecular formula C5H8ClNOS B3107382 (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride CAS No. 1609407-76-2

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride

Cat. No.: B3107382
CAS No.: 1609407-76-2
M. Wt: 165.64
InChI Key: WUALAYZIRSHWNA-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride is a chemical compound with a molecular formula of C5H8ClNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with a base to form the corresponding alcohol ester compound. This intermediate is then reacted with methanol to produce (5-Methyl-1,3-thiazol-4-yl)methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include (5-Methyl-1,3-thiazol-4-yl)aldehyde or (5-Methyl-1,3-thiazol-4-yl)carboxylic acid.

    Reduction: The major product is the reduced thiazole derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

(5-methyl-1,3-thiazol-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUALAYZIRSHWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
Reactant of Route 2
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
Reactant of Route 3
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
Reactant of Route 4
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
Reactant of Route 5
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
Reactant of Route 6
Reactant of Route 6
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride

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